3-Nitrochalcone

説明

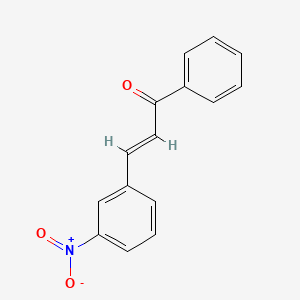

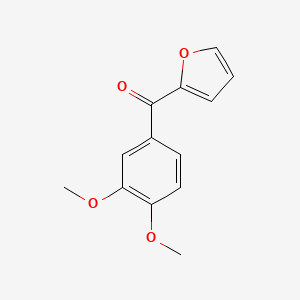

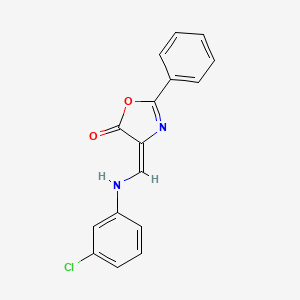

3-Nitrochalcone is a compound with the molecular formula C15H11NO3 . It is also known by other names such as 3-(3-nitrophenyl)-1-phenylprop-2-en-1-one .

Synthesis Analysis

Chalcones, including 3-Nitrochalcone, can be synthesized via Claisen-Schmidt condensation . This involves the reaction between 2-nitroacetophenone and nitrobenzaldehyde .Molecular Structure Analysis

The molecular weight of 3-Nitrochalcone is 253.25 g/mol . Its IUPAC name is (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one . The structure of 3-Nitrochalcone exhibits s-trans and s-cis conformations concerning the olefinic double bonds .Chemical Reactions Analysis

Chalcones, including 3-Nitrochalcone, can undergo various chemical reactions. They can be used to obtain several heterocyclic rings through ring closure reactions .Physical And Chemical Properties Analysis

3-Nitrochalcone has a molecular weight of 253.25 g/mol . It has a XLogP3 value of 2.9, indicating its lipophilicity .科学的研究の応用

- Research : Studies have explored its potential against various cancer types, including breast, lung, and colon cancers .

Anticancer Activity

Antimicrobial Properties

Anti-Inflammatory Effects

Antioxidant Potential

Neuroprotective Properties

Antidiabetic Activity

These applications highlight the versatility of 3-Nitrochalcone in various fields. Researchers continue to explore its potential, and its unique chemical structure makes it an intriguing compound for further investigation . If you need more information or additional applications, feel free to ask! 😊

作用機序

Target of Action

3-Nitrochalcone primarily targets the binding pockets of enzymes or receptors with appropriately placed cysteine and acid residues . These targets play a crucial role in the biological activity of the compound.

Mode of Action

The nitro group in 3-Nitrochalcone represents a masked electrophile in the design of covalent inhibitors . The strong electron-withdrawing inductive and resonance effect of this group cause changes in the polarity of the molecules which, in turn, favors interaction of the drug molecules with nucleophilic sites of protein structures to inhibit enzyme activity .

Pharmacokinetics

The molecular weight of 3-nitrochalcone is 2532527 , which could influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Nitrochalcone. For instance, it is recommended to avoid letting the compound enter drains, indicating that it may be sensitive to certain environmental conditions . .

Safety and Hazards

特性

IUPAC Name |

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFBODMWKWBFOK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrochalcone | |

CAS RN |

614-48-2, 24721-24-2 | |

| Record name | Chalcone, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024721242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-48-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What kind of biological activities have been reported for 3-Nitrochalcones?

A1: Research indicates that 3-Nitrochalcone derivatives exhibit notable antimicrobial activity. Specifically, they have demonstrated efficacy against various bacteria, including Salmonella typhi and Shigella flexneri []. Additionally, some 3-Nitrochalcones display antifungal properties []. They have also shown potential as α-glucosidase and/or α-amylase inhibitors, suggesting potential anti-inflammatory applications [].

Q2: How does the structure of 3-Nitrochalcone influence its antimicrobial activity?

A2: While the exact mechanism of action for all 3-Nitrochalcones requires further investigation, studies highlight the importance of the nitro group and its position on the chalcone scaffold. Research suggests that the presence of the nitro group at the 3-position on the chalcone skeleton is crucial for antimicrobial activity []. Additionally, the introduction of electron-donating or electron-withdrawing substituents on the aromatic rings of the chalcone structure can significantly impact the compound's antifungal and cytotoxic activity [].

Q3: Can you provide examples of how researchers are modifying the 3-Nitrochalcone structure to study its effects?

A3: Researchers are exploring various structural modifications to optimize the activity of 3-Nitrochalcones. One example involves introducing different substituents on the aromatic rings. A study investigated the impact of incorporating dimethylamino groups alongside the nitro group, analyzing their structural effects []. Another study explored the biotransformation of 3-Nitrochalcones by entomopathogenic fungi, yielding novel glycosylated derivatives []. These modifications offer insights into structure-activity relationships and can guide the development of more potent and selective compounds.

Q4: Are there any analytical techniques commonly used to characterize 3-Nitrochalcones?

A4: Several analytical techniques are employed to characterize 3-Nitrochalcones. Common methods include Nuclear Magnetic Resonance spectroscopy (1H NMR and 13C NMR), Infrared spectroscopy (IR), and elemental analysis for structural confirmation []. Researchers also utilize these techniques to analyze the products of biotransformation experiments, confirming the formation of new derivatives [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B7762968.png)

![Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762974.png)